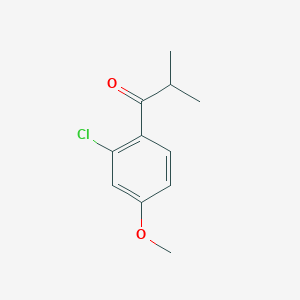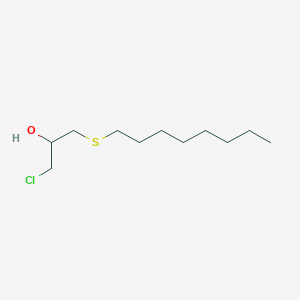
1-Chloro-3-(octylsulfanyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(octylsulfanyl)propan-2-ol is an organic compound with the molecular formula C11H23ClOS It is a chlorinated alcohol with an octylsulfanyl group attached to the propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-(octylsulfanyl)propan-2-ol can be synthesized through the reaction of 1-octanethiol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(octylsulfanyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The chlorinated carbon can be reduced to form a hydrocarbon chain.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-3-(octylsulfanyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-3-(octylsulfanyl)propan-2-ol involves its interaction with various molecular targets. The compound’s chlorinated and sulfanyl groups enable it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(octylsulfanyl)ethanol: Similar structure but with a shorter carbon chain.
1-Chloro-3-(hexylsulfanyl)propan-2-ol: Similar structure but with a shorter alkyl chain.
1-Chloro-3-(decylsulfanyl)propan-2-ol: Similar structure but with a longer alkyl chain.
Uniqueness
1-Chloro-3-(octylsulfanyl)propan-2-ol is unique due to its specific combination of a chlorinated alcohol and an octylsulfanyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
4542-56-7 |
|---|---|
Formule moléculaire |
C11H23ClOS |
Poids moléculaire |
238.82 g/mol |
Nom IUPAC |
1-chloro-3-octylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11,13H,2-10H2,1H3 |
Clé InChI |
JASNOKGFPPPKKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
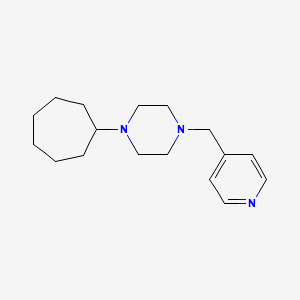
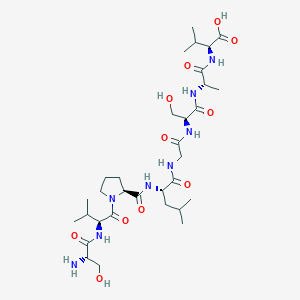

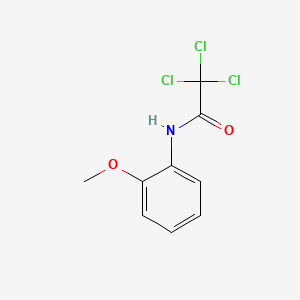
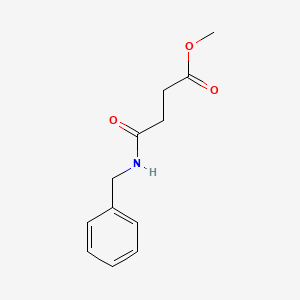
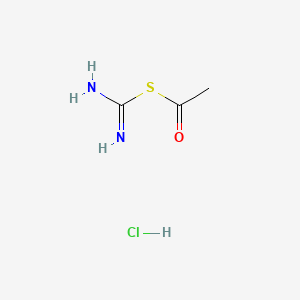

![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
